molecular formula C17H13N3O2S2 B11013669 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

Cat. No.: B11013669
M. Wt: 355.4 g/mol
InChI Key: XQHDFBPWULXZNL-UHFFFAOYSA-N
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Description

N-[(2Z)-1,3-Benzothiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a heterocyclic compound featuring two benzothiazole moieties. The (2Z)-configured benzothiazolylidene group introduces conjugation, which may enhance electronic properties such as fluorescence or binding affinity. Structurally, it combines a propanamide linker with two distinct benzothiazole systems: one as a 1,3-benzothiazol-2(3H)-ylidene and the other as a 3-oxo-1,2-benzothiazol-2(3H)-yl group.

Properties

Molecular Formula

C17H13N3O2S2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C17H13N3O2S2/c21-15(19-17-18-12-6-2-4-8-14(12)23-17)9-10-20-16(22)11-5-1-3-7-13(11)24-20/h1-8H,9-10H2,(H,18,19,21)

InChI Key

XQHDFBPWULXZNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide typically involves multiple steps:

    Formation of Benzothiazole Rings: The initial step involves the formation of the benzothiazole rings.

    Ylidene Formation: The next step involves the formation of the ylidene linkage.

    Amide Bond Formation: The final step involves the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole rings. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon. Reagents such as amines or thiols can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or thioethers.

Scientific Research Applications

Chemistry

In chemistry, N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an antimicrobial agent. The benzothiazole moiety is known for its biological activity, and derivatives of this compound have shown promising results in inhibiting the growth of certain bacteria and fungi.

Medicine

In medicine, the compound is being investigated for its potential as an anticancer agent. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for chemotherapy.

Industry

In the industrial sector, this compound is used in the development of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the production of colorants for textiles and plastics.

Mechanism of Action

The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, inhibiting their activity. The benzothiazole rings can intercalate with DNA, disrupting its replication and transcription processes. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of 3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Substituent Group Molecular Weight (g/mol) Key Properties/Activities Synthesis Method References
N-[(2Z)-1,3-Benzothiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide (2Z)-1,3-Benzothiazol-2(3H)-ylidene 368.4 (calculated) Hypothesized fluorescence, antimicrobial Condensation of squaric acid analogs
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide 2,3-Dihydro-1,4-benzodioxin 416.4 (reported) Unknown bioactivity; sulfone group enhances polarity Nucleophilic substitution
N-(3-Acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide 3-Acetylphenyl 398.4 (reported) Potential kinase inhibition (inferred from acetyl group) Amide coupling
N-(4-Chloro-3-nitrophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide 4-Chloro-3-nitrophenyl 409.8 (reported) Antimicrobial (inferred from nitro group) Multi-step substitution
N-(2,4-Dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide 2,4-Dimethoxyphenyl 406.4 (reported) Enhanced solubility (methoxy groups) Carbodiimide-mediated coupling

Key Observations :

Structural Variations: The target compound uniquely incorporates a conjugated benzothiazolylidene group, which may enhance π-π stacking interactions compared to non-conjugated analogs (e.g., dihydrobenzodioxin in ).

Synthetic Routes :

  • Most analogs are synthesized via amide coupling (e.g., reacting acid chlorides with amines) or condensation reactions involving squaric acid derivatives .

Biological Activities :

  • Fluorescence : Benzothiazole derivatives like SQ7 (3-hydroxy-2,4-bis[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclobut-2-en-1-one) bind to bovine serum albumin (BSA) with $ K \approx 10^4 \, \text{M}^{-1} $, suggesting the target compound may act as a fluorescent probe .
  • Antimicrobial Action : 1,2-Benzisothiazol-3(2H)-ones exhibit antibacterial activity, implying the target and its analogs (e.g., ) could share this trait .

The Z-configuration in the target compound’s benzothiazolylidene group may stabilize planar conformations, optimizing electronic transitions for fluorescence .

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